
(9H-Fluoren-9-YL)-triphenyl-phosphonium, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C₃₁H₂₄BrP and a molecular weight of 507.415 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of 9-bromofluorene with triphenylphosphine . The reaction is carried out in a suitable solvent, such as toluene or chloroform , under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Such as , , and .
Solvents: Common solvents include , , and .
Catalysts: Depending on the reaction, catalysts like or may be used.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine may produce a phosphonium salt with an amine substituent.
Scientific Research Applications
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides for Wittig reactions .
Polymer Chemistry: It serves as a photo-latent initiator in the polymerization of epoxides.
Material Science: It is utilized in the development of advanced materials, including and .
Mechanism of Action
The mechanism of action of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE involves the formation of reactive intermediates, such as phosphonium ylides , which can participate in various chemical transformations. These intermediates are crucial in reactions like the Wittig reaction , where they react with carbonyl compounds to form alkenes .
Comparison with Similar Compounds
9-BROMOFLUORENE: A precursor in the synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE.
TRIPHENYLPHOSPHINE: Another key reagent used in the synthesis process.
BENZYLTRIPHENYLPHOSPHONIUM BROMIDE: A similar compound used in organic synthesis and polymer chemistry.
Uniqueness: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in organic synthesis and material science applications.
Properties
Molecular Formula |
C31H25BrP+ |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
9H-fluoren-9-yl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C31H24P.BrH/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23,31H;1H/q+1; |
InChI Key |
BHNPKGAMAZKCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)


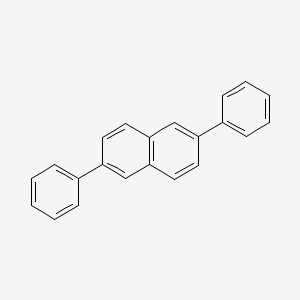
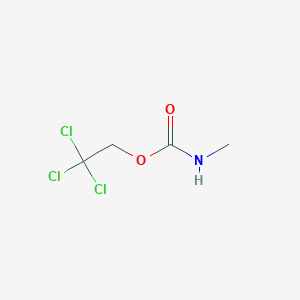
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

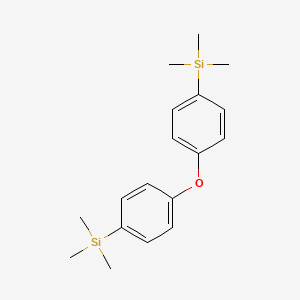

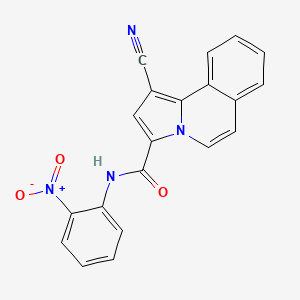
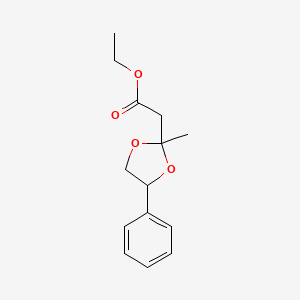
![Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate](/img/structure/B11945219.png)
